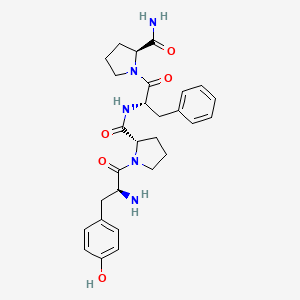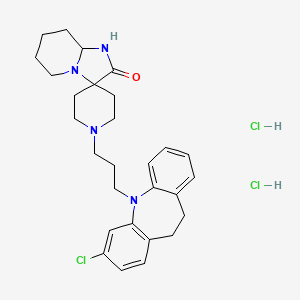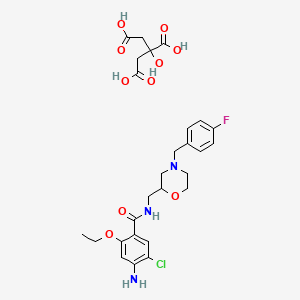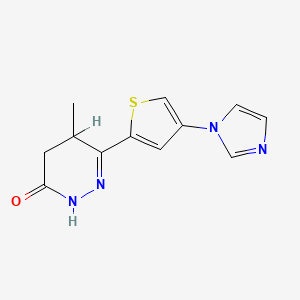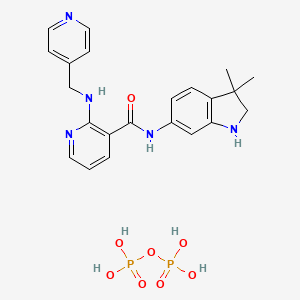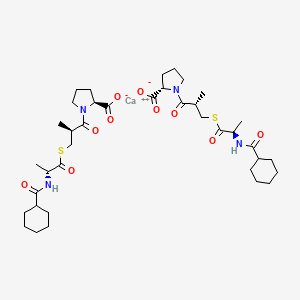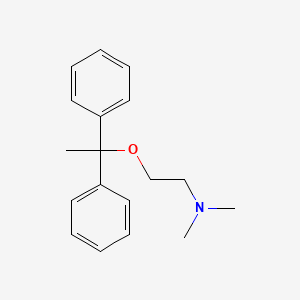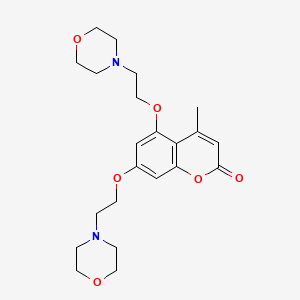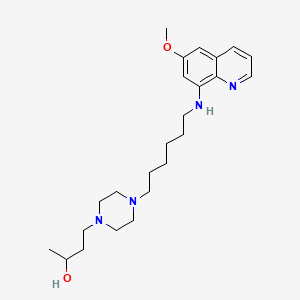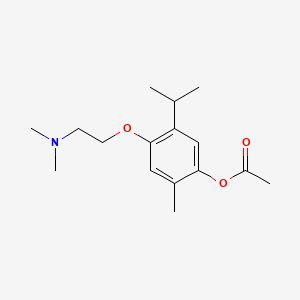![molecular formula C13H20ClN5O8P2 B1676834 azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate CAS No. 367909-40-8](/img/structure/B1676834.png)
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Overview
Description
MRS 2279 is a selective and high-affinity antagonist of the P2Y1 receptor, a type of purinergic receptor involved in various physiological processes. This compound is known for its ability to inhibit ADP-induced platelet aggregation, making it a valuable tool in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions
MRS 2279 is synthesized through a series of chemical reactions involving the modification of adenine nucleotide analoguesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for MRS 2279 are not widely documented, the synthesis generally follows standard protocols for nucleotide analogues. This includes large-scale chemical synthesis using automated equipment to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
MRS 2279 primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of MRS 2279 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and various phosphate donors. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from the reactions involving MRS 2279 are typically phosphorylated derivatives and modified nucleotide analogues. These products retain the biological activity of the parent compound and are used in various research applications .
Scientific Research Applications
MRS 2279 has a wide range of applications in scientific research:
Cardiovascular Research: It is used to study the role of P2Y1 receptors in platelet aggregation and thrombosis.
Neuroscience: MRS 2279 helps in understanding the signaling pathways involving purinergic receptors in the nervous system.
Diabetes Research: It is used to investigate the role of P2Y1 receptors in insulin secretion and glucose metabolism.
Drug Development: MRS 2279 serves as a lead compound for developing new therapeutic agents targeting purinergic receptors.
Mechanism of Action
MRS 2279 exerts its effects by selectively binding to the P2Y1 receptor, thereby blocking the action of its natural ligand, ADP. This inhibition prevents the activation of downstream signaling pathways that lead to platelet aggregation. The compound’s high affinity for the P2Y1 receptor ensures effective inhibition at low concentrations .
Comparison with Similar Compounds
Similar Compounds
MRS 2500: Another high-affinity antagonist of the P2Y1 receptor with similar biological activity.
Cangrelor: A P2Y12 receptor antagonist used in cardiovascular research.
Uniqueness
MRS 2279 is unique due to its high selectivity and affinity for the P2Y1 receptor, making it a valuable tool for studying specific purinergic signaling pathways. Its ability to inhibit ADP-induced platelet aggregation without affecting other P2Y receptors sets it apart from other compounds .
Properties
IUPAC Name |
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O8P2.2H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);2*1H3/t6-,7+,8+,13+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKPDFUVMQAOX-KOVKCLEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN7O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



